2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid involves several steps. One common method includes the reaction of 3-ethynylaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid can be compared with other similar compounds, such as:
2-[(3-Ethynylphenyl)amino]acetic acid: This compound has a similar structure but lacks the oxoethoxy group, which may result in different reactivity and biological activity.
2-(2-{[(3-ethynylphenyl)amino]methyl}phenyl)acetic acid: This compound has a different substitution pattern, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[2-(3-ethynylanilino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-9-4-3-5-10(6-9)13-11(14)7-17-8-12(15)16/h1,3-6H,7-8H2,(H,13,14)(H,15,16) |
InChI Key |
CFPRCAUHNQWMBC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)COCC(=O)O |
Origin of Product |
United States |
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